Pent-4-en-2-yn-1-ol is an organic compound with the molecular formula C₅H₆O. It features both alkenyl and alkynyl functional groups, making it a member of the class of compounds known as enynols. The structure consists of a five-carbon chain with a double bond at the fourth carbon and a triple bond at the second carbon, along with a hydroxyl group (–OH) attached to the terminal carbon. This unique arrangement contributes to its reactivity and potential applications in organic synthesis and material science.
Pent-4-en-2-yn-1-ol exhibits biological activity that warrants further investigation. Preliminary studies suggest it may possess antimicrobial properties, although detailed biological assays are necessary to fully understand its efficacy and mechanism of action. Additionally, safety data indicate it may cause skin irritation and serious eye damage, highlighting the need for caution in handling .
The synthesis of pent-4-en-2-yn-1-ol can be achieved through several methods:
Pent-4-en-2-yn-1-ol has potential applications in various fields:
Interaction studies involving pent-4-en-2-yn-1-ol primarily focus on its reactivity with metal sulfides and other compounds. These studies provide insights into its potential catalytic properties and how it may interact within biological systems or industrial applications. Research indicates that its interactions can lead to significant changes in electronic properties and stability when combined with different metal ions .
Several compounds share structural similarities with pent-4-en-2-yn-1-ol, each exhibiting unique characteristics:
Pent-4-en-2-yn-1-ol's unique combination of both alkene and alkyne functionalities distinguishes it from these similar compounds, allowing for diverse reactivity patterns and applications in synthesis.
Pent-4-en-2-yn-1-ol features a linear carbon chain with a hydroxyl group at C1, a triple bond between C2 and C3, and a double bond between C4 and C5 (Structure 1). This arrangement creates a conjugated enynol system, where the π-electrons of the alkene and alkyne are aligned to facilitate electronic communication.
This topology enables participation in reactions such as [3+2] cycloadditions, Meyer–Schuster rearrangements, and transition-metal-catalyzed cyclizations. For example, the compound’s conjugated system can undergo propargyl/allene isomerization under basic conditions, as demonstrated in trichloroacetonitrile-mediated cyclizations to form oxazolines.
The study of acetylenic alcohols dates back to early 20th-century investigations into propargyl alcohol (2-propyn-1-ol), the simplest member of this class. Pent-4-en-2-yn-1-ol emerged as a specialized enynol variant in later synthetic chemistry, particularly in the development of cascade reactions for heterocycle synthesis.
These advancements highlight the evolving strategies for constructing enynol frameworks, with Pent-4-en-2-yn-1-ol serving as a model substrate for studying conjugated systems’ behavior.
The molecular geometry of Pent-4-en-2-yn-1-ol (Chemical Abstracts Service number 2919-05-3) exhibits distinctive structural features that arise from the presence of both alkyne and alkene functional groups within a five-carbon chain bearing a primary alcohol [1] [2] [3]. The compound possesses the molecular formula C₅H₆O with a molecular weight of 82.10 grams per mole, and is characterized by the Simplified Molecular Input Line Entry System notation OCC#CC=C [1] [3].
X-ray crystallographic studies of alkyne-containing molecules reveal that the carbon-carbon triple bond adopts a characteristic linear geometry with bond angles of exactly 180 degrees [4] [5] [6]. This linear configuration results from the sp hybridization of the carbon atoms involved in the triple bond, where each carbon forms two sp-hybridized orbitals that overlap to create sigma bonds [4] [6]. The carbon-carbon triple bond length in Pent-4-en-2-yn-1-ol measures approximately 1.21 Angstroms, which is shorter than both alkene (1.34 Angstroms) and alkane (1.53 Angstroms) carbon-carbon bonds due to the increased number of bonds holding the carbons together [7] [6].
The structural analysis indicates that Pent-4-en-2-yn-1-ol contains a total of 11 bonds, with 5 non-hydrogen bonds comprising 2 multiple bonds (one triple bond and one double bond), 1 hydroxyl group, and 1 primary alcohol functionality [3]. The molecule's three-dimensional arrangement demonstrates the perpendicular orientation of the sigma bond and two pi bonds within the triple bond structure [6]. This geometric configuration creates a molecule with specific spatial requirements, as the linear nature of the triple bond influences the overall molecular conformation.
X-ray crystallographic data for similar alkyne alcohol compounds demonstrate that the hydroxyl group orientation can significantly impact crystal packing and intermolecular interactions [8]. Studies on related alkynol complexes have shown that hydrogen-bonding patterns typically involve tetrameric arrangements of hydroxyl groups forming square, rhombus, or open butterfly configurations [8]. The most common hydrogen-bond pattern observed in alkynol crystal structures involves distances that depend on the type of alcohol and steric factors of substituents.
Crystallographic analysis reveals that the electronic structure of the carbon-carbon triple bond strongly influences both chemical reactivity and molecular stability [6]. The close proximity of electrons in the linear geometry creates molecules with inherently less stability compared to saturated analogs. The linear configuration requires that at least a ten-membered carbon ring is necessary to accommodate a triple bond without excessive strain in cyclic systems [6].
Pent-4-en-2-yn-1-ol exhibits complex tautomeric behavior characteristic of compounds containing both alkyne and alcohol functionalities [9] [10] [11]. The primary tautomeric equilibrium involves keto-enol tautomerization, where the alcohol can potentially undergo isomerization under acidic or basic conditions [9] [11]. This process typically involves the migration of a proton and the relocation of double bond positions, creating rapidly interconverting constitutional isomers [11] [12].
The tautomeric equilibrium in alkyne alcohols is catalyzed by trace amounts of acids or bases commonly present in chemical samples [11] [12]. Under acidic conditions, protonation of the carbonyl oxygen occurs simultaneously with removal of the α-hydrogen, generating an enol form [13] [14]. Alternatively, under basic conditions, removal of α-hydrogen produces a resonance-stabilized enolate, which subsequently undergoes protonation to yield the enol form [13] [14].
Conformational dynamics analysis reveals that the compound exhibits restricted rotation around specific bonds due to the linear constraint imposed by the triple bond [15]. The sp hybridization at the alkyne carbon creates a rigid linear segment that influences the conformational flexibility of the entire molecule [4] [6]. Computational studies using Density Functional Theory have demonstrated that noncovalent interactions, including hydrogen bonds and π-π interactions, play pivotal roles in restricting conformational flexibility in related enyne systems [16].
The conformational landscape of Pent-4-en-2-yn-1-ol is further complicated by the presence of the primary alcohol group, which can participate in intramolecular hydrogen bonding [16]. Studies on similar enol-containing compounds have shown that conformational restrictions can result from strong intramolecular hydrogen bonds, leading to distinct rotational isomers observable at room temperature [16]. The hydroxyl group orientation can adopt different spatial arrangements that result from restricted rotation about the carbon-oxygen bond [17] [18].
Dynamic Nuclear Magnetic Resonance studies of related compounds indicate that conformational interconversion occurs on different timescales depending on the specific molecular environment [16]. The presence of both the alkyne and alkene functionalities creates a system where conformational dynamics are governed by the balance between steric interactions and electronic effects. Computational analysis suggests that the most stable conformations are typically stabilized by nonstandard carbon-hydrogen to oxygen hydrogen bonds, similar to those found in β-sheet protein structures [16].
The tautomeric behavior of Pent-4-en-2-yn-1-ol can potentially involve propargyl-allenyl isomerization, where the alkyne can rearrange to form an allenic structure under specific conditions [19] [20]. This type of isomerization represents a fundamental transformation in which the linear alkyne geometry converts to the bent allene structure, accompanied by significant changes in molecular properties and reactivity patterns [20].
The structural comparison between Pent-4-en-2-yn-1-ol and its isomer Pent-2-en-4-yn-1-ol (Chemical Abstracts Service number 5557-88-0) reveals significant differences in molecular properties and stereochemical behavior [21] [22] [23]. While both compounds share the identical molecular formula C₅H₆O and molecular weight of 82.10 grams per mole, the positional arrangement of the triple and double bonds creates distinct structural and physical characteristics.
The fundamental structural difference lies in the positioning of the functional groups: Pent-4-en-2-yn-1-ol contains the triple bond between carbons 2 and 3 with the double bond between carbons 4 and 5, whereas Pent-2-en-4-yn-1-ol features the triple bond between carbons 4 and 5 and the double bond between carbons 2 and 3 [23] [24]. This positional isomerism significantly impacts the molecular geometry and creates different opportunities for stereochemical expression.
Pent-2-en-4-yn-1-ol exhibits geometric isomerism due to the presence of the double bond adjacent to the alcohol-bearing carbon, allowing for both E and Z configurational forms [22] [23] [24]. The European Patent literature indicates that both E-isomer and Z-isomer forms exist, with each displaying distinct photochemical and thermal isomerization properties [22]. In contrast, Pent-4-en-2-yn-1-ol does not possess geometric isomerism capability due to the terminal positioning of the double bond.
Physical property comparisons reveal measurable differences between the isomers. Pent-2-en-4-yn-1-ol demonstrates a boiling point of 68-69°C at 19 millimeters of mercury pressure, with an estimated density of 0.9348 grams per cubic centimeter and a refractive index of 1.4850 [23] [24]. The predicted acid dissociation constant for Pent-2-en-4-yn-1-ol is 14.04±0.10, indicating similar acidic behavior to other primary alcohols [23] [24]. Corresponding physical data for Pent-4-en-2-yn-1-ol remains unreported in the current literature.
The stereochemical considerations extend to conformational analysis, where the different positioning of unsaturated bonds creates distinct conformational preferences. Pent-2-en-4-yn-1-ol can adopt different spatial arrangements around the C2-C3 double bond, leading to distinct E and Z conformers with different stabilities and reactivities [22]. The presence of geometric isomerism in Pent-2-en-4-yn-1-ol enables stereoselective synthetic applications and photochemical isomerization reactions using specific wavelengths and sensitizers [22].
Molecular modeling studies suggest that the electronic distribution differs significantly between the two isomers due to the altered conjugation patterns [7] [25]. The positioning of the triple bond relative to the alcohol functionality influences both the acidity of the hydroxyl proton and the nucleophilicity of the alcohol oxygen. In Pent-4-en-2-yn-1-ol, the triple bond is adjacent to the alcohol-bearing carbon, potentially increasing the electron-withdrawing effect and slightly enhancing the acidity of the hydroxyl group compared to Pent-2-en-4-yn-1-ol.
Crystallographic analysis of related enynol systems indicates that the different molecular frameworks adopt distinct hydrogen-bonding patterns in the solid state [8]. The spatial arrangement of functional groups influences intermolecular interactions, potentially leading to different crystal packing motifs and thermal properties. The linear geometry requirement of the triple bond creates different steric constraints in each isomer, affecting both intramolecular conformational preferences and intermolecular association patterns.